molecular formula C11H6F17I B1338451 3-(Perfluorooctyl)propyl iodide CAS No. 200112-75-0

3-(Perfluorooctyl)propyl iodide

Cat. No. B1338451
Key on ui cas rn: 200112-75-0
M. Wt: 588.04 g/mol
InChI Key: AXUBYTAXJHIPJO-UHFFFAOYSA-N
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Patent
US07060850B2

Procedure details

A 500 mL 2-neck flask equipped with thermometer and gas inlet charged with potassium carbonate (27.6 g), hydroxy benzaldehyde (13.4 g), and 3-(perfluorooctyl)propyl iodide (58.8 g) in DMF (200 mL) was heated to 65° C. (internal temperature). The mixture was stirred at 65° C. until the reaction was complete. The reaction mixture was cooled to room temperature. Water (300 mL) and ether (300 mL) were added and the mixture stirred vigorously for 5 min. The layers were separated and the organic layer retained. The aqueous layer was extracted with ether (3×200 mL). The combined organic layers were washed with water (2×100 mL), Na2S2O3 (1×100 mL), 2.5 N NaOH (3×100 mL), and aqueous NaCl (1×100 mL). The organic layer was dried over MgSO4, filtered and concentrated. The product was further dried under high vacuum for 5 h to give desired product (53 g, 91% yield). The structure of the product was characterized 1H NMR.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
58.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.[F:16][C:17]([F:44])([CH2:40][CH2:41][CH2:42]I)[C:18]([F:39])([F:38])[C:19]([F:37])([F:36])[C:20]([F:35])([F:34])[C:21]([F:33])([F:32])[C:22]([F:31])([F:30])[C:23]([F:29])([F:28])[C:24]([F:27])([F:26])[F:25].O>CN(C=O)C.CCOCC>[F:16][C:17]([F:44])([CH2:40][CH2:41][CH2:42][O:7][C:8]1[CH:9]=[CH:12][C:13]([CH:1]=[O:4])=[CH:14][CH:15]=1)[C:18]([F:38])([F:39])[C:19]([F:36])([F:37])[C:20]([F:34])([F:35])[C:21]([F:32])([F:33])[C:22]([F:31])([F:30])[C:23]([F:29])([F:28])[C:24]([F:27])([F:26])[F:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.4 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
58.8 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCCI)F
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL 2-neck flask equipped with thermometer and gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×100 mL), Na2S2O3 (1×100 mL), 2.5 N NaOH (3×100 mL), and aqueous NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was further dried under high vacuum for 5 h
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCCOC1=CC=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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